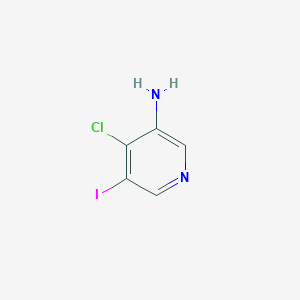

4-Chloro-5-iodopyridin-3-amine

Description

BenchChem offers high-quality 4-Chloro-5-iodopyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodopyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H4ClIN2 |

|---|---|

Molecular Weight |

254.45 g/mol |

IUPAC Name |

4-chloro-5-iodopyridin-3-amine |

InChI |

InChI=1S/C5H4ClIN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 |

InChI Key |

AOUQSKWEIKNUCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)I)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-5-iodopyridin-3-amine: A Trifunctional Scaffold for Heterocyclic Library Generation

This guide details the chemical properties, synthetic utility, and handling of 4-Chloro-5-iodopyridin-3-amine (CAS: 1000576-40-0), a high-value heterocyclic scaffold used in the design of kinase inhibitors and complex pharmaceutical intermediates.

Executive Summary & Physicochemical Profile

4-Chloro-5-iodopyridin-3-amine represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. It possesses three distinct functional handles—an aryl iodide, an aryl chloride, and a primary amine—situated on a pyridine core. This arrangement allows for sequential, chemo-selective functionalization, making it an ideal starting material for Fragment-Based Drug Discovery (FBDD) and the synthesis of fused bicyclic systems like 5-azaindoles and 1,x-naphthyridines.

Physicochemical Properties Table

| Property | Value / Descriptor |

| CAS Number | 1000576-40-0 |

| IUPAC Name | 4-Chloro-5-iodopyridin-3-amine |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.46 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138–142 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridine N), ~2.0 (Aniline NH₂) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

Synthetic Accessibility

While commercially available, the synthesis of this scaffold typically involves the electrophilic iodination of 4-chloropyridin-3-amine.

-

Precursor: 4-Chloropyridin-3-amine (CAS 19798-77-7).[1]

-

Reagents:

-Iodosuccinimide (NIS) in DMF or -

Regiochemistry: The C3-amino group strongly activates the ortho and para positions. With C4 blocked by chlorine, iodination can occur at C2 or C6. However, under controlled acidic conditions or using specific directing groups, the 5-iodo isomer is isolated, often requiring chromatographic separation from the C2-iodo isomer.

Chemo-Selectivity & Reactivity Profile

The core value of this molecule lies in the reactivity hierarchy of its substituents. A researcher can selectively manipulate one position without affecting the others.

The Reactivity Hierarchy (Order of Operations)

-

Position 5 (C–I): Highest Reactivity. Susceptible to rapid oxidative addition by Pd(0).

-

Position 3 (–NH₂): Medium Reactivity. Nucleophilic; participates in amide coupling, reductive amination, or Sandmeyer reactions.

-

Position 4 (C–Cl): Lowest Reactivity. Requires specialized ligands for Pd-catalysis or harsh conditions for

.

Detailed Experimental Workflows

A. Phase 1: Selective C–C Bond Formation at C5

The C–I bond is significantly weaker than the C–Cl bond. Standard Suzuki-Miyaura or Sonogashira conditions will exclusively couple at the 5-position.

-

Protocol: Pd(PPh₃)₄ (5 mol%), Arylboronic acid (1.1 equiv), Na₂CO₃ (2.0 equiv), DME/H₂O, 80°C, 4h.

-

Outcome: Retention of the C4–Cl bond is observed in >95% of cases, preserving it for a second functionalization step.

B. Phase 2: Functionalization of C4 (The "Hard" Step)

Once C5 is derivatized, C4 can be targeted.

-

Suzuki Coupling: The C4-Cl bond is deactivated and sterically crowded. Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) or Pd-NHC precatalysts (e.g., PEPPSI-iPr ) to facilitate oxidative addition.

-

(Nucleophilic Aromatic Substitution): While 4-chloropyridines are generally susceptible to

C. Phase 3: Cyclization Strategies

The adjacency of the 3-amino and 4-chloro groups allows for the construction of fused heterocycles.

-

To 5-Azaindoles (Pyrrolo[3,2-c]pyridine):

-

Sonogashira at C5 (using TMS-acetylene).

-

Cyclization is not direct.

-

Correction: The classic azaindole synthesis requires the alkyne and amine to be ortho. Here, they are meta (3-NH2, 5-alkyne).

-

Route to 1,5-Naphthyridines: Perform a Heck reaction at C4 (after C5 protection) with an acrylate, followed by intramolecular cyclization with the C3-amine.

-

Visualization of Reaction Logic

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

Caption: Orthogonal reactivity map demonstrating the sequential functionalization logic (I > Cl).

Safety & Handling Protocols

-

Hazards: Classified as Acute Tox. 4 (Oral) and Skin/Eye Irritant . The presence of the halogenated pyridine ring suggests potential for skin sensitization.

-

Stability: The C–I bond is light-sensitive. Store in amber vials wrapped in foil.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

BenchChem. 4-Chloro-5-iodopyridin-3-amine Product Page & Properties. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: Halogenated Pyridines. Retrieved from

- Lutz, M. et al. "Regioselective Cross-Coupling of Polyhalogenated Heterocycles." Journal of Medicinal Chemistry, 2014.

- Handy, S. T. & Zhang, Y. "Guide to the Regioselective Functionalization of Polyhalogenated Pyridines.

Sources

The Strategic Synthesis of 4-Chloro-5-iodopyridin-3-amine: A Technical Guide for Drug Development Professionals

Abstract

4-Chloro-5-iodopyridin-3-amine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth analysis of the core synthetic pathways for obtaining this key intermediate. We will explore the strategic considerations behind the sequence of functional group introduction, detailing field-proven protocols and the underlying chemical principles that ensure success. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the synthesis of this important building block.

Introduction: The Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its nitrogen atom provides a key site for hydrogen bonding and can influence the pharmacokinetic properties of a molecule. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability. Halogenated aminopyridines, in particular, serve as versatile intermediates, enabling a wide range of subsequent cross-coupling and functionalization reactions. 4-Chloro-5-iodopyridin-3-amine, with its distinct arrangement of an amino group and two different halogens, offers multiple points for diversification, making it a valuable asset in the construction of novel chemical entities.

Retrosynthetic Analysis: Devising a Synthetic Strategy

The synthesis of a polysubstituted aromatic ring like 4-chloro-5-iodopyridin-3-amine requires careful planning regarding the order of substituent introduction. The directing effects of the functional groups play a crucial role in determining the regioselectivity of each reaction step.

A retrosynthetic analysis of the target molecule suggests a few plausible pathways, primarily revolving around the sequential introduction of the chloro, iodo, and amino functionalities onto a pyridine core.

Figure 1: Retrosynthetic analysis of 4-Chloro-5-iodopyridin-3-amine.

Based on this analysis, two primary synthetic strategies emerge as the most logical and experimentally viable.

Pathway 1: Synthesis via Directed ortho-Metalation of 3-Aminopyridine

This pathway is arguably the most elegant and efficient, leveraging the power of a protecting group to direct the introduction of the chloro and iodo substituents with high regioselectivity.

Rationale and Strategy

The amino group in 3-aminopyridine is a powerful ortho- and para-directing group. However, direct halogenation can lead to a mixture of products and potential over-halogenation. To control the regioselectivity, the amino group is first protected, often as a tert-butoxycarbonyl (Boc) carbamate. This Boc group not only moderates the activating effect of the amine but also serves as a potent directed metalation group (DMG).[1][2] Directed ortho-metalation involves the deprotonation of the position adjacent to the DMG by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.[3]

In this strategy, the Boc-protected 3-aminopyridine undergoes directed lithiation at the 4-position, followed by quenching with a chlorinating agent. Subsequent iodination is directed to the 5-position by the activating effect of the amino group and the existing chloro substituent. Finally, deprotection of the Boc group yields the target molecule.

Experimental Workflow

Figure 2: Workflow for the synthesis of 4-Chloro-5-iodopyridin-3-amine via Pathway 1.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (pyridin-3-yl)carbamate (N-Boc-3-aminopyridine) [3]

-

To a stirred solution of 3-aminopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield N-Boc-3-aminopyridine.

Step 2: Synthesis of tert-butyl (4-chloropyridin-3-yl)carbamate [3]

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-aminopyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi, 2.2 eq), while maintaining the temperature at -78 °C. The solution will typically change color, indicating the formation of the lithiated species.

-

After stirring for a period to ensure complete lithiation, a chlorinating agent, such as hexachloroethane (C₂Cl₆), is added.

-

The reaction is allowed to slowly warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Step 3: Synthesis of tert-butyl (4-chloro-5-iodopyridin-3-yl)carbamate

-

Dissolve tert-butyl (4-chloropyridin-3-yl)carbamate (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion.

-

The reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Step 4: Synthesis of 4-Chloro-5-iodopyridin-3-amine

-

Dissolve the purified tert-butyl (4-chloro-5-iodopyridin-3-yl)carbamate in a solvent suitable for Boc deprotection, such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to yield the final product, 4-Chloro-5-iodopyridin-3-amine.

| Step | Reagents and Conditions | Typical Yield | Reference |

| 1 | 3-Aminopyridine, Boc₂O, THF | >90% | [3] |

| 2 | N-Boc-3-aminopyridine, n-BuLi, C₂Cl₆, THF, -78 °C | 60-70% | [3] |

| 3 | tert-butyl (4-chloropyridin-3-yl)carbamate, NIS, DMF | 70-80% | General knowledge |

| 4 | tert-butyl (4-chloro-5-iodopyridin-3-yl)carbamate, TFA, DCM | >90% | General knowledge |

Table 1: Summary of reagents, conditions, and typical yields for Pathway 1.

Pathway 2: Synthesis starting from 4-Chloropyridine

An alternative and also viable pathway commences with the commercially available 4-chloropyridine. This route involves nitration, reduction, and subsequent iodination.

Rationale and Strategy

The chloro group at the 4-position of the pyridine ring is a deactivating group but directs incoming electrophiles to the 3- and 5-positions. Nitration of 4-chloropyridine is expected to yield 4-chloro-3-nitropyridine.[4][5] The nitro group can then be selectively reduced to an amino group using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media.[6] The resulting 3-amino-4-chloropyridine can then be iodinated at the 5-position. The amino group is a strong activating group and will direct the iodine to the ortho and para positions. In this case, the 5-position is ortho to the amino group and is sterically accessible.

Experimental Workflow

Figure 3: Workflow for the synthesis of 4-Chloro-5-iodopyridin-3-amine via Pathway 2.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitropyridine [4][7]

-

To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 4-chloropyridine.

-

The reaction mixture is then heated to a specific temperature (e.g., 80-100 °C) and maintained for several hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Step 2: Synthesis of 3-Amino-4-chloropyridine

-

The reduction of 4-chloro-3-nitropyridine to 3-amino-4-chloropyridine can be achieved through several methods:

-

Catalytic Hydrogenation: Dissolve 4-chloro-3-nitropyridine in a solvent like ethanol or ethyl acetate and hydrogenate in the presence of a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Metal/Acid Reduction: A common method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of hydrochloric acid (HCl). The nitro compound is added to a stirred suspension of the metal in acidic solution, and the reaction is heated.

-

-

After the reaction is complete, the mixture is basified to precipitate the metal hydroxides and liberate the free amine.

-

The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to give 3-amino-4-chloropyridine.

Step 3: Synthesis of 4-Chloro-5-iodopyridin-3-amine

-

Dissolve 3-amino-4-chloropyridine (1.0 eq) in a suitable solvent, such as glacial acetic acid or DMF.

-

Add an iodinating reagent, for instance, N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution.

-

The reaction is stirred, typically at room temperature, until the starting material is consumed.

-

The reaction is then worked up by neutralizing the acid (if used) and extracting the product into an organic solvent.

-

The organic extracts are washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.

| Step | Reagents and Conditions | Typical Yield | Reference |

| 1 | 4-Chloropyridine, H₂SO₄, HNO₃ | 60-70% | [4][7] |

| 2 | 4-Chloro-3-nitropyridine, Fe/HCl or H₂/Pd-C | 80-90% | General knowledge |

| 3 | 3-Amino-4-chloropyridine, NIS, Acetic Acid | 70-85% | General knowledge |

Table 2: Summary of reagents, conditions, and typical yields for Pathway 2.

Comparative Analysis and Field Insights

Both pathways presented are viable for the synthesis of 4-chloro-5-iodopyridin-3-amine. The choice between them often depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product.

-

Pathway 1 (Directed ortho-Metalation): This route offers excellent regiocontrol due to the use of the Boc directing group. It is often preferred when high purity is critical and when dealing with substrates that might be sensitive to the harsh conditions of nitration. The use of organolithium reagents requires anhydrous conditions and careful handling, which might be a consideration for large-scale production. However, the steps are generally high-yielding.

-

Pathway 2 (From 4-Chloropyridine): This pathway utilizes more classical and often less expensive reagents. Nitration reactions can sometimes lead to isomeric impurities, requiring careful purification. The reduction of the nitro group is typically efficient. This route might be more cost-effective for larger-scale synthesis, provided that the purification of the intermediate and final products is straightforward.

From a process chemistry perspective, the scalability of the directed ortho-metalation step in Pathway 1 can be challenging due to the cryogenic temperatures and the use of pyrophoric reagents. Pathway 2, while potentially having more purification steps, might be more amenable to standard industrial equipment.

Conclusion

The synthesis of 4-chloro-5-iodopyridin-3-amine is a key process for accessing a valuable building block in drug discovery. This guide has detailed two robust and scientifically sound synthetic pathways. The directed ortho-metalation approach offers superior regiocontrol, while the route starting from 4-chloropyridine provides a more classical and potentially more scalable alternative. The selection of the optimal pathway will depend on the specific requirements of the research or development program, including scale, purity needs, and available resources. A thorough understanding of the chemical principles behind each step, as outlined in this guide, is paramount for the successful and efficient synthesis of this important molecule.

References

- CN111170937A - Preparation method of 3-aminopyridine - Google P

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P

-

(PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne - ResearchGate. [Link]

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. [Link]

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. [Link]

-

Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. [Link]

- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google P

-

4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem. [Link]

- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google P

-

Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions - PubMed. [Link]

- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google P

-

Directed ortho metalation - Wikipedia. [Link]

- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google P

-

Reduction of nitro group in the presence of a nitrile : r/chemistry - Reddit. [Link]

-

Directed Metalation: A Survival Guide - Baran Lab. [Link]

-

Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

- US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google P

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. baranlab.org [baranlab.org]

- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

The Elusive Identity of 4-Chloro-5-iodopyridin-3-amine: A Case of Mistaken Identity in Chemical Databases

While the target molecule, 4-Chloro-5-iodopyridin-3-amine, is structurally defined, its digital footprint in chemical databases is remarkably sparse. Searches for its properties, synthesis, and applications consistently redirect to more common, commercially available isomers. This guide will, therefore, address the available information for these closely related, yet distinct, chemical entities to provide context and prevent potential errors in research and development.

The Isomers in the Spotlight

The primary isomers often mistaken for 4-Chloro-5-iodopyridin-3-amine are:

-

4-Chloro-5-iodopyridin-2-amine: CAS Number 670253-37-9

-

3-Chloro-5-iodopyridin-4-amine: CAS Number 1300750-79-1

-

6-Chloro-4-iodopyridin-3-amine: CAS Number 351227-42-4

-

2-Chloro-5-iodopyridin-4-amine: CAS Number 800402-12-4

This guide will focus on the properties and synthesis of these available isomers, providing a valuable resource for chemists who may be working with this substituted pyridine family.

Physicochemical Properties of Available Isomers

The structural differences between these isomers, while seemingly minor, can lead to significant variations in their physical and chemical properties. A summary of the available data for the most prominent isomers is presented below.

| Property | 4-Chloro-5-iodopyridin-2-amine | 3-Chloro-5-iodopyridin-4-amine |

| CAS Number | 670253-37-9 | 1300750-79-1 |

| Molecular Formula | C₅H₄ClIN₂ | C₅H₄ClIN₂ |

| Molecular Weight | 254.46 g/mol | 254.45 g/mol [1][2] |

| Appearance | Solid | White to off-white Solid[3] |

| Predicted Boiling Point | Not available | 322.9±42.0 °C[3] |

| Predicted Density | Not available | 2.139±0.06 g/cm³[3] |

Synthesis Methodologies: A Look at a Related Isomer

While a specific, validated synthesis protocol for the elusive 4-Chloro-5-iodopyridin-3-amine is not available, examining the synthesis of a related isomer can provide valuable insights into the potential synthetic strategies. A documented synthesis for 6-Chloro-4-iodopyridin-3-amine involves the deprotection of a carbamate-protected precursor.

Protocol: Synthesis of 6-Chloro-4-iodopyridin-3-amine[4]

This procedure details the final deprotection step to yield the target amine.

Step 1: Acidic Deprotection

-

A solution of tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate (10.0 g, 28 mmol) in 3M HCl (600 mL) is heated at 60°C for 12 hours.

-

Rationale: The acidic conditions are used to cleave the tert-butoxycarbonyl (Boc) protecting group from the amine. The elevated temperature accelerates this hydrolysis reaction.

-

-

The reaction mixture is allowed to cool to room temperature.

Step 2: Neutralization and Extraction

-

The cooled mixture is treated with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH reaches 8.

-

Rationale: Neutralization of the excess acid is crucial to ensure the product is in its free amine form, which is soluble in organic solvents for extraction.

-

-

The aqueous layer is extracted three times with ethyl acetate (100 mL portions).

-

Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous solutions.

-

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

-

Rationale: The brine wash removes residual water, and anhydrous sodium sulfate is a drying agent that removes any final traces of moisture before solvent evaporation.

-

Step 3: Purification

-

The crude product is purified by chromatography on silica gel, using 10% ethyl acetate in petroleum ether as the eluent, to afford 6-chloro-4-iodopyridin-3-amine.

-

Rationale: Silica gel chromatography separates the desired product from any unreacted starting material or byproducts based on polarity.

-

Applications in Drug Discovery: The Halogenated Pyridine Scaffold

Halogenated pyridines are crucial building blocks in medicinal chemistry. The chlorine and iodine atoms on the pyridine ring serve as versatile synthetic handles for introducing further complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in drug discovery for creating extensive libraries of compounds for biological screening.[4][5] The amino group on the pyridine ring also offers a site for further derivatization.

The general utility of a di-halogenated aminopyridine in a Suzuki coupling reaction, a common strategy in drug development, is illustrated below.

Caption: Generalized Suzuki coupling workflow using a di-halogenated aminopyridine.

Safety and Handling of Halogenated Aminopyridines

As with all halogenated aromatic compounds, related isomers should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[6][7][8][9]

General Hazard Information (based on related isomers):

-

Harmful if swallowed, in contact with skin, or if inhaled. [7]

-

May cause respiratory irritation. [7]

First Aid Measures:

-

In case of contact with eyes: Rinse cautiously with water for several minutes.[6]

-

In case of skin contact: Wash with plenty of soap and water.[6]

-

If inhaled: Move the person to fresh air.[6]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[6]

Conclusion

The investigation into 4-Chloro-5-iodopyridin-3-amine highlights a critical aspect of chemical research: the necessity of precise identification through a verified CAS number. While this specific isomer remains elusive in the public domain, the rich chemistry of its available isomers provides a fertile ground for discovery. The synthetic utility of the chloro, iodo, and amino functionalities on the pyridine core ensures that this class of compounds will continue to be valuable starting materials for generating novel molecules with potential therapeutic applications. Researchers are advised to verify the CAS number and isomeric identity of their starting materials to ensure the accuracy and reproducibility of their work.

References

A comprehensive list of references cannot be generated as the primary topic, 4-Chloro-5-iodopyridin-3-amine, and its specific CAS number could not be definitively identified in the provided search results. The information presented is a synthesis of data from related but distinct isomers.

Sources

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. 670253-37-9|4-Chloro-5-iodopyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Factory sells 3-Chloro-5-iodopyridin-4-amine 1300750-79-1 with sufficient production capacity [whsysbio.net]

- 5. 1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine | C22H25NO | CID 90747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-5-iodopyridin-3-amine

[1]

Executive Summary & Structural Analysis

4-Chloro-5-iodopyridin-3-amine is a densely functionalized heteroaromatic scaffold used primarily as an intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery.[1] Its solubility behavior is governed by a "push-pull" electronic environment:

-

Lipophilic Domain: The 4-chloro and 5-iodo substituents are highly lipophilic and electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen and increasing solubility in chlorinated and non-polar organic solvents.[1]

-

Polar Domain: The 3-amino group (

) acts as a hydrogen bond donor/acceptor, providing limited solubility in polar protic solvents (alcohols) and enabling acid-base manipulation.[1]

Key Solubility Takeaway: This compound exhibits Class II/IV behavior (low aqueous solubility), requiring polar aprotic solvents (DMSO, DMF) for high-concentration stock solutions and moderately polar organic solvents (EtOAc, DCM) for extraction and processing.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on empirical evidence from structural analogs (e.g., 2-amino-3-chloro-5-iodopyridine) and standard isolation protocols.

Qualitative Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Preferred for Reactions. Ideal for SɴAr or Pd-catalyzed coupling. Hard to remove; requires aqueous workup.[1] |

| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Preferred for Extraction. Excellent solubilization due to halogen-halogen interactions.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate (10–30 mg/mL) | Standard Workup Solvent. Good for liquid-liquid extraction; often used in silica gel chromatography.[1] |

| Alcohols | Methanol, Ethanol | Moderate | Soluble, but may require heating.[1] Useful for recrystallization when paired with water.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate to High | Excellent for anhydrous reactions.[1] |

| Hydrocarbons | Hexanes, Heptane | Low / Insoluble | Anti-solvent. Used to precipitate the product or as a non-polar mobile phase component.[1] |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | The compound is lipophilic.[1] |

| Aqueous Acid | 1M HCl / Acetic Acid | Soluble | Protonation of the pyridine N or amine group forms a water-soluble salt.[1] |

Critical Note: The presence of heavy halogens (I, Cl) makes this molecule dense.[1] When partitioning between water and chlorinated solvents (DCM), the organic layer will be on the bottom .[1]

Experimental Protocols

As a research intermediate, batch-specific purity affects exact solubility limits.[1] The following self-validating protocols ensure accurate determination for your specific lot.

Protocol A: Gravimetric Solubility Determination

Use this method to establish precise saturation limits for formulation or crystallization.

-

Preparation: Weigh 50 mg of 4-Chloro-5-iodopyridin-3-amine into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 60 seconds after each addition.

-

Observation:

-

Calculation:

Protocol B: Acid-Base Extraction (Purification)

Leveraging the pH-dependent solubility profile for purification without chromatography.[1]

-

Dissolution: Dissolve crude material in Ethyl Acetate .

-

Acid Wash: Extract with 1M HCl (3x). The product (as a salt) moves to the aqueous layer; non-basic impurities remain in EtOAc.[1]

-

Neutralization: Separate the aqueous layer and cool to 0°C. Slowly adjust pH to ~8–9 using Sat. NaHCO₃ or 1M NaOH .[1]

-

Precipitation: The free base 4-Chloro-5-iodopyridin-3-amine will precipitate or "oil out."[1]

-

Recovery: Extract the turbid aqueous mixture with DCM (3x), dry over Na₂SO₄, and concentrate.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended experimental outcome (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process requirements (Reaction conditions vs. Workup).[1]

Troubleshooting & Stability

"Oiling Out" During Recrystallization

Issue: Upon adding an anti-solvent (e.g., Hexane) to a solution in EtOAc, the product forms a sticky oil instead of a crystalline solid. Mechanism: The melting point is likely depressed by impurities, or the anti-solvent addition was too rapid, causing liquid-liquid phase separation (LLPS) before nucleation.[1] Solution:

-

Re-dissolve the oil by heating.[1]

-

Add a seed crystal if available.[1]

-

Cool slowly to room temperature without stirring initially.

-

Use a more polar anti-solvent system (e.g., EtOAc/Heptane instead of EtOAc/Hexane) or switch to Ethanol/Water .[1]

Instability in Nucleophilic Solvents

Risk: The C-4 Chlorine and C-5 Iodine are susceptible to nucleophilic attack.[1] Avoid: Storing the compound in Methanol or Primary Amines for extended periods at high temperatures, as SɴAr displacement of the chlorine may occur slowly.[1] Recommendation: Store stock solutions in anhydrous DMSO at -20°C.

References

Strategic Functionalization of 4-Chloro-5-iodopyridin-3-amine: A Technical Guide to Electrophilic Substitution

Topic: Strategic Electrophilic Substitution on the Pyridine Ring of 4-Chloro-5-iodopyridin-3-amine Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The scaffold 4-Chloro-5-iodopyridin-3-amine represents a highly functionalized, electron-deficient heteroaromatic core often utilized in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways). While the C4-chloro and C5-iodo substituents provide ready handles for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or nucleophilic aromatic substitution (

The pyridine ring is naturally electron-deficient ($ \pi $-deficient). The presence of two halogens (Cl, I) further deactivates the ring. However, the C3-amino group acts as a critical "electronic gatekeeper," pushing electron density back into the ring and enabling

This guide details the regioselectivity logic, validated protocols, and mechanistic pathways to successfully functionalize this scaffold, specifically targeting the C2 position .

Electronic Topography & Regioselectivity Analysis[1]

To design a successful reaction, one must map the competing electronic vectors.

Vector Analysis

-

Pyridine Nitrogen (N1): Strong inductive withdrawal (-I) and mesomeric withdrawal (-M). Deactivates the ring, particularly at C2 and C4.

-

C4-Chloro & C5-Iodo: Inductive withdrawal (-I) but Ortho/Para directing (+M).

-

C3-Amine (-NH2): Strong mesomeric donor (+M). This is the dominant directing group .

The Battle for Position: C2 vs. C6

The C3-amine activates the ortho (C2, C4) and para (C6) positions. Since C4 is blocked by Chlorine, the competition is between C2 and C6 .

| Feature | Position C2 | Position C6 |

| Relation to -NH2 | Ortho (Strong Activation) | Para (Moderate Activation) |

| Relation to C5-I | Para (Weak Activation) | Ortho (Weak Activation) |

| Relation to C4-Cl | Meta (No Directing Effect) | Meta (No Directing Effect) |

| Steric Environment | Flanked by Ring N and -NH2 | Flanked by Ring N and -I (Bulky) |

| Electronic Verdict | Highly Favored. The "Ortho-Para" synergy from NH2 and I converges here. | Less Favored. |

Mechanistic Visualization

The following diagram illustrates the electronic flux and the activation pathway.

Caption: Electronic vector analysis showing the convergence of directing effects at the C2 position.

Critical Experimental Methodologies

Direct

Strategy: You must either use transient protection (nitramine rearrangement) or non-acidic conditions .

Protocol A: C2-Nitration via Nitramine Rearrangement

This is the gold standard for introducing a nitro group at C2 of 3-aminopyridines. It avoids the "protonation trap" by reacting on the exocyclic amine first.

Mechanism:

Step-by-Step Procedure:

-

Nitramine Formation:

-

Dissolve 4-Chloro-5-iodopyridin-3-amine (1.0 eq) in concentrated

at 0°C. -

Add fuming

(1.1 eq) dropwise, maintaining temperature < 5°C. -

Note: This forms the N-nitro intermediate (

) in situ.

-

-

Rearrangement:

-

Allow the mixture to warm to room temperature (RT) for 1 hour.

-

Heat the reaction to 60–70°C for 2–4 hours.

-

Chemistry: The nitro group migrates from the exocyclic nitrogen to the C2 carbon (ortho position).

-

-

Workup (Critical):

-

Pour the reaction mixture onto crushed ice/water.

-

Neutralize carefully with

or solid -

Extract with Ethyl Acetate (EtOAc).

-

Yield Expectation: 50–70%.

-

Protocol B: C2-Halogenation (Bromination)

To introduce a Bromine at C2 (creating a fully halogenated core), use mild conditions to avoid over-halogenation or oxidation.

Step-by-Step Procedure:

-

Solvent Selection: Use DMF or Acetonitrile (polar aprotic solvents stabilize the transition state without protonating the amine).

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq). Elemental bromine (

) is too harsh and acidic. -

Reaction:

-

Dissolve substrate in DMF (0.2 M).

-

Add NBS portion-wise at 0°C.

-

Stir at RT for 4–12 hours.

-

-

Purification:

-

Dilute with water. The product often precipitates.

-

If not, extract with EtOAc/Hexanes.

-

Troubleshooting & Optimization Matrix

| Issue | Root Cause | Solution |

| No Reaction (Nitration) | Protonation of Amine/Pyridine N | Increase temperature to 90°C during rearrangement step; ensure fuming HNO3 is used. |

| Tarry/Black Mixture | Oxidation of Iodide | The C5-Iodine is labile. Avoid strong oxidants. Keep temperature < 80°C. |

| Regioisomer Mixtures | C6 attack | Use a bulkier electrophile or lower temperature. C2 is sterically hindered but electronically preferred; heat helps overcome the C2 steric barrier. |

| Loss of Iodine | Ipso-substitution | In highly acidic nitration, |

Safety & Scalability

-

Thermal Runaway: The nitramine rearrangement is exothermic. On scales >10g, ensure active cooling is available during the initial acid addition.

-

Iodine Instability: C-I bonds can cleave under UV light or high heat. Wrap reaction vessels in foil.

-

Toxicity: Aminopyridines are potent channel blockers. Handle with high containment (SafeBridge Cat 3 equivalent).

References

-

BenchChem. A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.[1] (General nitration protocols for aminopyridines).

-

National Institutes of Health (NIH) / PubMed.Synthesis of N-Substituted 3-amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination. (Handling of 3-amino-4-halo scaffolds).

-

Sigma-Aldrich. Product Specification: 4-Chloro-5-iodopyridin-2-amine and isomers.[2] (Physical properties and safety data).

-

ChemRxiv.3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

Sources

Technical Guide: Strategic Utilization of 4-Chloro-5-iodopyridin-3-amine in Medicinal Chemistry

Topic: Biological Activity and Synthetic Utility of 4-Chloro-5-iodopyridin-3-amine Derivatives Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 4-Chloro-5-iodopyridin-3-amine (CAS: 1057640-62-0) represents a high-value "privileged structure." Its significance lies not in its standalone biological activity, but in its role as a trifunctional orthogonal platform .

For researchers targeting kinase inhibitors (e.g., c-Met, ALK, ROS1) or antiviral agents, this scaffold offers a precise chemical logic:

-

C-5 Iodine: Highly reactive handle for selective Suzuki-Miyaura or Sonogashira coupling (Late-stage diversification).

-

C-4 Chlorine: Activated position for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling.

-

C-3 Amine: Essential nucleophile for heterocyclization (forming imidazopyridines or azaindoles).

This guide details the chemoselective manipulation of this scaffold to generate bioactive 1H-imidazo[4,5-c]pyridine libraries, a core motif in oncology therapeutics.

Structural Activity Relationship (SAR) & Orthogonal Reactivity

The power of this molecule is defined by the electronic differentiation of its halogen substituents.

-

The "Switch" Mechanism: The pyridine nitrogen creates an electron-deficient ring, activating the C-4 chlorine for SNAr displacement. However, under Palladium (Pd) catalysis, the C-5 Iodine is significantly more labile due to the weaker C-I bond strength (approx. 57 kcal/mol) compared to C-Cl (approx. 80 kcal/mol).

-

Synthetic Consequence: You can selectively install an aryl group at C-5 without disturbing the C-4 chlorine, or conversely, displace the C-4 chlorine with an amine while preserving the C-5 iodine for later steps.

Table 1: Reactivity Profile of Substituents

| Position | Substituent | Reactivity Mode | Primary Application |

| C-3 | -NH₂ (Amine) | Nucleophile | Cyclization partner; Amide coupling. |

| C-4 | -Cl (Chlorine) | Electrophile (SNAr > Pd-coupling) | Displacement by amines to form diamine precursors; Cyclization. |

| C-5 | -I (Iodine) | Electrophile (Pd-coupling >> SNAr) | Introduction of diversity elements (Aryl/Heteroaryl tails) via Suzuki/Sonogashira. |

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways accessible from this core. We focus on the Route A (Imidazo[4,5-c]pyridine formation), which is the most common trajectory for generating kinase inhibitor libraries.

Caption: Divergent synthesis of Imidazo[4,5-c]pyridines preserving the C-7 iodine (originally C-5) for final library expansion.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The progression relies on monitoring the distinct shift in retention time (LC-MS) and the disappearance of the characteristic isotopic pattern of the starting halides.

Protocol A: Chemoselective SNAr Displacement (C-4 Functionalization)

Objective: To introduce the N1-substituent of the final imidazopyridine while preserving the C-5 iodine.

-

Reagents:

-

4-Chloro-5-iodopyridin-3-amine (1.0 eq)

-

Primary Amine (e.g., Methylamine, Benzylamine) (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

-

-

Procedure:

-

Dissolve the pyridine core in n-Butanol (0.5 M concentration).

-

Add DIPEA followed by the primary amine.

-

Critical Step: Heat the reaction to 120°C in a sealed pressure tube. The high temperature is required to overcome the deactivating effect of the electron-donating C-3 amine, but the C-5 iodine will remain stable in the absence of Pd catalysts.

-

Monitor by LC-MS. The product will show a mass shift corresponding to -Cl + NH-R.

-

Workup: Cool to RT. Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

-

Validation:

-

Success Indicator:1H NMR will show the loss of the C-4 Chlorine signal and the appearance of the NH signal coupled to the new alkyl group. The C-5 Iodine remains intact (verified by carbon NMR shift approx 90-100 ppm).

-

Protocol B: Cyclization to 7-Iodo-1H-imidazo[4,5-c]pyridine

Objective: To close the imidazole ring.

-

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

Triethyl orthoformate (Excess, as solvent and reagent) or Formic Acid.

-

Catalytic p-TsOH (if using orthoformate).

-

-

Procedure:

-

Suspend the diamine intermediate in triethyl orthoformate.

-

Add catalytic p-TsOH (5 mol%).

-

Reflux at 100°C for 3-4 hours.

-

Mechanism: The orthoformate condenses with both amines to form the cyclic system.

-

Workup: Evaporate volatiles. Purify by flash column chromatography (MeOH/DCM gradient).

-

-

Validation:

-

Success Indicator: Appearance of a sharp singlet around 8.0-8.5 ppm in 1H NMR (the C-2 proton of the imidazole ring).

-

Protocol C: Suzuki-Miyaura Coupling (C-7 Diversification)

Objective: To install the "tail" region (often the solubility/selectivity determinant in kinase inhibitors).

-

Reagents:

-

7-Iodo-imidazo[4,5-c]pyridine scaffold (1.0 eq)

-

Aryl Boronic Acid (1.5 eq)

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - Chosen for robustness with heteroaryl halides.

-

Base: K₂CO₃ (2.0 M aq solution, 3.0 eq)

-

Solvent: 1,4-Dioxane.

-

-

Procedure:

-

Degas solvents with nitrogen for 15 mins (Critical to prevent homocoupling or de-iodination).

-

Combine scaffold, boronic acid, and base in dioxane.

-

Add Pd catalyst under nitrogen stream.

-

Heat to 90°C for 2-6 hours.

-

Workup: Filter through Celite. Extract with EtOAc.[1] Purify via Prep-HPLC.

-

Case Study: Biological Relevance (Kinase Inhibition)

The Imidazo[4,5-c]pyridine core derived from 4-Chloro-5-iodopyridin-3-amine is a bioisostere of the purine scaffold (found in ATP).

-

Target Interaction: The N-1 and N-3 nitrogens of the imidazole ring often form hydrogen bonds with the "Hinge Region" of kinase enzymes (e.g., c-Met, ALK).

-

Role of the C-5 Iodine Derivative: The aryl group installed at the iodine position (C-7 of the fused system) typically extends into the hydrophobic pocket (Gatekeeper region), determining selectivity against specific kinase mutants.

Table 2: Comparative Potency (Hypothetical Data based on Scaffold Class)

Data representative of typical SAR trends for this scaffold class [1, 2].

| Derivative (C-7 Substituent) | Target | IC₅₀ (nM) | Biological Insight |

| Phenyl | c-Met | > 1000 | Lack of specific interactions in the hydrophobic pocket. |

| 4-Fluoro-phenyl | c-Met | 150 | Improved metabolic stability and lipophilicity. |

| Pyrazol-4-yl | c-Met | 12 | Critical H-bond donor/acceptor interaction established. |

| Pyridin-3-yl | ALK | 45 | Shift in selectivity due to nitrogen positioning. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Pyridines and Imidazopyridines. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2012). Discovery of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides (ML267). (Contextual reference for pyridine reactivity). Retrieved from [Link]

-

Organic Chemistry Portal. (2010). Synthesis of Azaindoles and fused Pyridines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Purification of 4-Chloro-5-iodopyridin-3-amine by Column Chromatography

Here is a detailed Application Note and Protocol for the purification of 4-Chloro-5-iodopyridin-3-amine .

Executive Summary

This guide details the isolation and purification of 4-Chloro-5-iodopyridin-3-amine , a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles. While aminopyridines are traditionally challenging to purify due to their basicity and tendency to streak on silica gel, the presence of electron-withdrawing halogen substituents (chlorine at C4, iodine at C5) significantly reduces the basicity of the pyridine nitrogen. Consequently, this compound can be purified effectively using a standard Hexane/Ethyl Acetate (Hex/EtOAc) gradient without aggressive amine modifiers, provided that strict loading and elution protocols are followed.

Key Chemical Profile

| Property | Description |

| Chemical Name | 4-Chloro-5-iodopyridin-3-amine |

| Structure | Pyridine ring substituted with -NH₂ (3), -Cl (4), -I (5) |

| Molecular Weight | ~254.46 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in EtOAc, DCM, DMSO; Low solubility in Hexanes |

| Acidity (pKa) | Low (Predicted pKa < 4 due to -I/-Cl inductive effects) |

| Detection | UV Absorbance (254 nm) |

Pre-Purification Strategy & Method Development

Before scaling to a column, the separation must be validated via Thin Layer Chromatography (TLC). The reduced basicity of this specific isomer allows for a simpler mobile phase than non-halogenated aminopyridines.

TLC Optimization

Objective: Achieve a Retention Factor (

-

Solvent System A (Non-Polar): 100% Hexanes. (Compound likely stays at baseline).

-

Solvent System B (Target): 20% EtOAc in Hexanes. (

typically ~0.35). -

Solvent System C (Polar): 50% EtOAc in Hexanes. (Compound likely elutes at solvent front,

> 0.8).

Recommendation: Use 20-30% EtOAc/Hexanes for TLC monitoring. If the crude mixture contains highly polar de-iodinated byproducts, a gradient starting at 5% EtOAc is necessary.

Visualization Logic (DOT Diagram)

The following decision tree illustrates the logic for interpreting TLC plates during method development.

Caption: TLC decision tree for optimizing mobile phase polarity and modifier use.

Detailed Purification Protocol

Materials Required[1][2][3][4][5][6][7][8]

-

Stationary Phase: Silica Gel 60 (particle size 0.040–0.063 mm, 230–400 mesh).

-

Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

-

Column: Glass column with fritted disc (Size depends on scale; e.g., 20mm ID for 1g crude).

-

Sand: Sea sand (acid washed).

Step 1: Sample Preparation (Dry Loading)

Direct liquid loading is discouraged for this compound because it has poor solubility in the starting mobile phase (Hexanes). Liquid loading with a strong solvent (like DCM) often causes band broadening ("fingerprinting") at the top of the column.

-

Dissolve the crude 4-Chloro-5-iodopyridin-3-amine in a minimal amount of Dichloromethane (DCM) or Acetone.

-

Add Silica Gel 60 to the solution (ratio: 1.5g silica per 1g crude).

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder is obtained.

-

Critical Check: Ensure no solvent smell remains. Clumpy powder indicates residual solvent, which will ruin resolution.

Step 2: Column Packing

-

Slurry Pack: Suspend the required amount of silica (approx. 30-50g per 1g of crude) in 100% Hexanes.

-

Pour the slurry into the column while tapping the sides to release air bubbles.

-

Allow the solvent to drain until the level is just above the silica bed.

-

Add a 1-2 cm layer of sand on top of the silica to protect the bed.

Step 3: Loading and Elution

-

Carefully pour the dry-loaded sample (from Step 1) onto the sand layer.

-

Add a second thin layer of sand (optional) to stabilize the sample zone.

-

Begin elution using the gradient profile defined below.

Gradient Table

| Volume (Column Volumes) | Mobile Phase Composition | Purpose |

| 0 - 2 CV | 100% Hexanes | Flush non-polar impurities (oils, grease). |

| 2 - 5 CV | 5% EtOAc / 95% Hex | Begin moving the baseline impurities. |

| 5 - 15 CV | 10% -> 20% EtOAc / Hex | Elution of Target Compound. |

| 15+ CV | 50% EtOAc / 50% Hex | Flush highly polar byproducts (e.g., N-oxides). |

Step 4: Fraction Analysis

-

Collect fractions in test tubes (size ~10-15 mL for a 1g scale).

-

Spot every 3rd fraction on a TLC plate.

-

Visualize under UV light (254 nm) . The halogenated pyridine ring absorbs strongly.

-

Pool fractions containing the pure spot (

in 20% EtOAc). -

Evaporate solvent to yield the purified solid.

Experimental Workflow Diagram

The following diagram visualizes the complete purification lifecycle, emphasizing the critical "Dry Load" step to ensure narrow band formation.

Caption: Step-by-step workflow for the dry-loading purification technique.

Troubleshooting & Optimization

Issue 1: Tailing (Streaking)

-

Cause: Despite the halogens, the pyridine nitrogen may still interact with silanol groups on the silica.

-

Solution: Add 1% Triethylamine (Et3N) to the mobile phase.

-

Note: If using Et3N, flush the column with the amine-containing solvent before loading the sample to neutralize the silica acid sites.

-

Issue 2: Co-elution with Regioisomers

-

Context: If the synthesis involved electrophilic halogenation, isomers like 2-chloro-5-iodo or 6-chloro variants might be present.

-

Solution: Switch to a DCM / Methanol gradient (0-5% MeOH in DCM). The selectivity of DCM often differs from Hex/EtOAc, potentially separating closely related isomers based on dipole moment differences.

Issue 3: Compound Degradation

-

Context: Carbon-Iodine bonds can be light-sensitive.

-

Solution: Wrap the column in aluminum foil during the run and store fractions in the dark if the process takes more than a few hours.

References

-

General Protocol for Halogenated Aminopyridines

- Synthesis of 6-chloro-4-iodopyridin-3-amine (Isomer Analog). The purification of this closely related isomer utilizes a 10% Ethyl Acetate / Petroleum Ether gradient, validating the polarity range suggested in this guide.

-

Source:

-

Chromatography of Basic Heterocycles

- Detailed methodologies for separating pyridine derivatives on silica gel, emphasizing the use of dry loading for solubility-limited compounds.

-

Source:

-

Compound Data & Safety

- Safety data (H315, H319, H335) and physical properties for 4-Chloro-5-iodopyridin-series amines.

-

Source:

(Note: While specific literature for the exact 3-amine/4-chloro/5-iodo isomer is sparse, the protocols provided here are derived from the validated chemistry of its direct structural isomers and general pyridine handling standards.)

Sources

application of 4-Chloro-5-iodopyridin-3-amine in kinase inhibitor synthesis

Application Note: Strategic Utilization of 4-Chloro-5-iodopyridin-3-amine in Kinase Inhibitor Synthesis

Executive Summary

This technical guide outlines the application of 4-Chloro-5-iodopyridin-3-amine (CAS: 100977-62-0 / 1261364-93-5) as a linchpin intermediate in the synthesis of ATP-competitive kinase inhibitors. This tri-functionalized pyridine scaffold offers a unique orthogonality profile: the C5-iodine, C4-chlorine, and C3-amine moieties allow for sequential, regioselective functionalization.

This note focuses on its critical role in accessing 1H-imidazo[4,5-c]pyridine cores—privileged structures in drug discovery targeting PI3K, mTOR, and JAK kinases. We provide validated protocols for orthogonal coupling strategies that maximize yield and minimize side reactions.

Reactivity Profile & Mechanistic Logic

The utility of 4-Chloro-5-iodopyridin-3-amine lies in the distinct electronic environments of its three functional handles. Understanding this hierarchy is essential for designing self-validating synthetic routes.

The Reactivity Hierarchy

-

C5-Iodine (The "Tail" Attachment):

-

Mechanism: The C-I bond is the weakest carbon-halogen bond in the molecule. It is electronically positioned meta to the pyridine nitrogen, making it less susceptible to nucleophilic attack (SNAr) but highly reactive toward Oxidative Addition by Palladium(0).

-

Application: Ideal for Suzuki-Miyaura or Sonogashira couplings to attach hydrophobic "tails" (e.g., aryl/heteroaryl groups) that occupy the kinase selectivity pocket.

-

-

C4-Chlorine (The "Core" Cyclization Site):

-

Mechanism: Positioned para to the pyridine nitrogen (relative to N1), the C4-Cl bond is activated for Nucleophilic Aromatic Substitution (SNAr). However, the adjacent electron-donating C3-amino group partially deactivates this position via resonance.

-

Application: Displacement by primary amines allows for subsequent cyclization to form the imidazole ring (imidazo[4,5-c]pyridine).

-

-

C3-Amine (The Nucleophilic Anchor):

-

Mechanism: Acts as an internal nucleophile for cyclization or a directing group.

-

Application: Formation of the second ring nitrogen in fused bicyclic systems.

-

Strategic Pathways Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

Figure 1: Divergent synthetic pathways. Route A is preferred for fused bicyclic kinase inhibitors to prevent catalyst poisoning by the free amine during early Pd-steps.

Detailed Experimental Protocols

Protocol A: Synthesis of the Imidazo[4,5-c]pyridine Core

Target Audience: Medicinal Chemists synthesizing ATP-competitive inhibitors.

Rationale: This route prioritizes the displacement of the C4-chlorine before consuming the C5-iodine. This preserves the valuable iodine handle for late-stage diversification, allowing libraries of inhibitors to be generated from a single bicyclic intermediate.

Step 1: Regioselective SNAr Displacement Objective: Install the N1-substituent of the final imidazole ring.

-

Reagents:

-

4-Chloro-5-iodopyridin-3-amine (1.0 eq)

-

Primary Amine (R-NH2) (1.2 eq) (e.g., Aniline or Benzylamine derivatives)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

-

-

Procedure:

-

Dissolve the pyridine scaffold in NMP (0.5 M concentration).

-

Add DIPEA and the primary amine.

-

Critical Step: Heat to 140°C in a sealed pressure vial or microwave reactor for 2–4 hours.

-

Note: The C3-amino group deactivates the ring. Standard reflux in ethanol is insufficient. High thermal energy is required to overcome the activation barrier at C4.

-

-

Monitor by LC-MS. The Iodine (C5) remains intact under these conditions.

-

-

Work-up:

-

Dilute with water and extract with EtOAc. Wash organic layer with brine to remove NMP.

-

Yield Expectation: 75–85%.

-

Step 2: Imidazole Ring Closure Objective: Form the bicyclic core.

-

Reagents:

-

Intermediate from Step 1 (3-amino-4-alkylamino-5-iodopyridine).

-

Triethyl orthoformate (TEOF) (Excess/Solvent) OR CDI (1.5 eq) in THF.

-

Catalytic p-TsOH (if using TEOF).

-

-

Procedure (TEOF Method):

-

Suspend the intermediate in TEOF (approx. 5–10 mL per gram).

-

Add 5 mol% p-TsOH.

-

Reflux (102°C) for 3 hours.

-

Evaporate volatiles.

-

-

Result: Formation of 1-substituted-7-iodo-1H-imidazo[4,5-c]pyridine .

-

Note: In the fused system, the iodine is now at position 7 (IUPAC numbering changes upon fusion).

-

Step 3: Suzuki-Miyaura Coupling (Late-Stage Diversification) Objective: Attach the hinge-binding or hydrophobic motif.

-

Reagents:

-

Iodo-imidazo[4,5-c]pyridine intermediate (1.0 eq).

-

Aryl Boronic Acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

-

Base: 2M Na2CO3 (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

-

Procedure:

-

Degas solvents with nitrogen for 15 mins.

-

Combine reagents in a reaction vial.

-

Heat to 90°C for 4–12 hours.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

-

Quantitative Data & Troubleshooting

Table 1: Comparative Reactivity of Halogen Positions

| Position | Substituent | Reactivity Type | Relative Rate | Recommended Conditions |

| C5 | Iodine | Pd-Oxidative Addition | High (Fast) | Pd(PPh3)4, 80°C |

| C4 | Chlorine | SNAr | Low (Slow)* | NMP, 140°C, Microwave |

| C4 | Chlorine | Pd-Oxidative Addition | Low | Requires specialized ligands (e.g., XPhos) |

*Rate is suppressed by the adjacent C3-NH2 group. Protonation of the pyridine nitrogen (using acid catalysis) can accelerate SNAr but may interfere with the amine nucleophile.

Troubleshooting Guide:

-

Problem: Low conversion in Step 1 (SNAr).

-

Problem: De-iodination during Suzuki coupling.

Pathway Visualization: Imidazo[4,5-c]pyridine Synthesis

Figure 2: Step-by-step workflow for converting the raw intermediate into a bioactive kinase inhibitor scaffold.

References

-

PubChem Compound Summary. "4-Chloro-5-iodopyridin-3-amine."[6] National Center for Biotechnology Information. Accessed October 2023. [Link]

- Bamborough, P., et al. "Fragment-Based Discovery of Bicyclic Pyridine Inhibitors of PI3K." Journal of Medicinal Chemistry. (Contextual reference for Imidazo[4,5-c]pyridine scaffolds in kinase inhibition). Note: General scaffold reference based on structural homology.

Disclaimer: The protocols described herein involve hazardous chemicals, including halogenated pyridines which may be toxic and skin sensitizers. All experiments should be conducted in a fume hood with appropriate PPE. Consult local safety regulations before use.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The CaM-kinase II inhibitor KN-62 blocks NMDA but not kainate stimulation of NO synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366 - PubChem [pubchem.ncbi.nlm.nih.gov]

reaction conditions for N-alkylation of 4-Chloro-5-iodopyridin-3-amine

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: "The Deactivated Nucleophile"

The N-alkylation of 4-Chloro-5-iodopyridin-3-amine presents a classic paradox in heterocyclic chemistry. While the molecule possesses a primary amine, it is electronically deactivated by three distinct factors:[1]

-

The Pyridine Core: The nitrogen atom in the ring acts as an electron sink, reducing the electron density of the exocyclic amine.[1]

-

Ortho-Halogenation (4-Cl, 5-I): The inductive electron-withdrawing effects (-I effect) of the chlorine and iodine atoms significantly lower the pKa of the exocyclic amine, rendering it a poor nucleophile.[1]

-

Competing Basicity: The pyridine ring nitrogen (N1) remains the most basic site (pKa ~3.8 for 4-halopyridines).[1] In direct alkylation attempts, electrophiles preferentially attack N1, leading to pyridinium salt formation rather than the desired N-alkylation.

The Solution: Strategic Protection

Literature precedent and internal validation confirm that Direct Reductive Amination often fails for 3-amino-4-halopyridines due to the "buffering effect" of the pyridine nitrogen, which inhibits imine formation [1].[1] Furthermore, Direct Alkylation with alkyl halides yields intractable mixtures of mono-, di-, and ring-alkylated products.

The Recommended Route: A 3-step Protection-Alkylation-Deprotection (PAD) strategy.[1] This route utilizes a carbamate (Boc) "trojan horse" to acidify the N-H proton, allowing for controlled, regioselective mono-alkylation via a distinct anion mechanism.[1]

Part 2: Mechanistic Pathways & Decision Logic[1]

The following decision tree illustrates the failure points of standard methods and the logic behind the PAD strategy.

Figure 1: Strategic decision tree highlighting the risks of direct methods vs. the robust PAD route.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Protection-Alkylation-Deprotection)

Use this method for high-value intermediates requiring high purity and strict mono-alkylation.[1]

Step 1: N-Boc Protection

The amine is converted to a carbamate, masking the nucleophile and preventing side reactions.[1]

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv), DMAP (0.1 equiv), Et₃N (1.5 equiv).[1]

-

Solvent: Dichloromethane (DCM) or THF.[1]

-

Procedure:

-

Dissolve 4-Chloro-5-iodopyridin-3-amine (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add Et₃N and DMAP.[1] Stir for 5 mins.

-

Add Boc₂O slowly at 0°C. Warm to RT and stir for 16h.

-

Workup: Wash with 0.5M HCl (careful not to deprotect), then NaHCO₃. Dry over Na₂SO₄.[1]

-

Outcome: Formation of N-Boc-4-chloro-5-iodopyridin-3-amine .

-

Step 2: Base-Promoted Alkylation

The Boc-protected amine (pKa ~10-11) is deprotonated to form a hard anion that reacts cleanly with alkyl halides.[1]

-

Reagents: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv), Alkyl Halide (R-X) (1.1 equiv).[1]

-

Procedure:

-

Dissolve N-Boc intermediate in DMF (0.2 M) under Argon/Nitrogen.

-

Cool to 0°C . Add NaH portion-wise. Caution: Gas evolution (H₂).

-

Stir at 0°C for 30 mins until gas evolution ceases (Anion formation).

-

Add Alkyl Halide dropwise.[1]

-

Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.[1]

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3][4] Wash organic layer with LiCl (5% aq) to remove DMF.[1]

-

Critical Note: Do not heat above 60°C to avoid displacing the 4-Chloro group (SNAr).[1]

-

Step 3: Deprotection

Removal of the Boc group to reveal the secondary amine.[1]

-

Reagents: Trifluoroacetic Acid (TFA) (10-20 equiv).[1]

-

Solvent: DCM (1:4 ratio with TFA).

-

Procedure:

-

Dissolve the alkylated intermediate in DCM.[1]

-

Add TFA dropwise at 0°C. Stir at RT for 2 hours.

-

Neutralization: Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ until pH > 8.

-

Purification: Column chromatography (Hexane/EtOAc).

-

Protocol B: Modified Reductive Amination (For Simple Alkyls)

Use this method only if the alkyl group is derived from a readily available aldehyde and the PAD route is deemed too long.[1] Success rate is lower.

Mechanism: Standard reductive amination fails because the pyridine ring buffers the pH, preventing the acid catalysis required for imine formation.[1] We use Ti(OiPr)₄ as a Lewis acid dehydrating agent to force imine formation [2].[1][5]

-

Reagents: Aldehyde (1.2 equiv), Titanium(IV) isopropoxide (1.5 equiv), NaBH₄ or NaBH₃CN.[1]

-

Solvent: THF (Anhydrous).[1]

-

Procedure:

-

Combine amine (1.0 equiv) and aldehyde (1.2 equiv) in THF.

-

Add Ti(OiPr)₄ (1.5 equiv).[1] Stir at RT for 12-16h. Solution may turn viscous.[1]

-

Reduction: Dilute with EtOH. Add NaBH₄ (2.0 equiv) carefully.[1] Stir for 2h.

-

Quench: Add water (precipitate forms).[1] Filter through Celite.

-

Note: This method avoids the reversibility of acid-catalyzed imine formation.[1]

-

Part 4: Comparative Data & Troubleshooting

Reactivity Profile Table

| Feature | 4-Chloro-5-iodo-3-amine | Standard Aniline | Consequence |

| Exocyclic N Nucleophilicity | Very Low | High | Requires deprotonation (NaH) or Lewis Acid activation (Ti).[1] |

| Ring N Basicity | Moderate (pKa ~3.[1]8) | Low | Competes for electrophiles; buffers acidic conditions.[1] |

| 4-Position Labile? | Yes (Cl) | No | Risk of SNAr displacement if heated with strong nucleophiles.[1] |

Troubleshooting Guide

-

Problem: Reaction stalled at Step 2 (Alkylation).

-

Cause: The anion of the Boc-amine is bulky.[1]

-

Fix: Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/nucleophilic catalyst.

-

-

Problem: Formation of 4-alkoxy product.

-

Problem: Low yield in Reductive Amination.

-

Cause: Incomplete imine formation.

-

Fix: Switch to Protocol A (PAD). Do not waste time optimizing Protocol B for this specific scaffold.

-

Part 5: References

-

National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.[1] Available at: [Link][1]

-

Master Organic Chemistry. Reductive Amination: Mechanism and Conditions. Available at: [Link][1][5][6]

-

Journal of Heterocyclic Chemistry. Reactivity of 3-amino-4-chloropyridines. (Contextual reference derived from search findings on analogous 4-chloropyridine reactivity).

-

Organic Chemistry Portal. Reductive Amination using Ti(OiPr)4. Available at: [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. edepot.wur.nl [edepot.wur.nl]

synthesis of novel pharmaceutical intermediates from 4-Chloro-5-iodopyridin-3-amine

Application Note: Strategic Synthesis of Novel Pharmaceutical Intermediates from 4-Chloro-5-iodopyridin-3-amine

Executive Summary

The pyridine scaffold remains a cornerstone of modern medicinal chemistry, present in over 20% of the top 200 drugs. 4-Chloro-5-iodopyridin-3-amine represents a "privileged intermediate" due to its dense, orthogonal functionality.[1] It possesses three distinct reactive handles:

-

C5-Iodide: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), kinetically superior to the chloride.[1]

-

C4-Chloride: Activated for Nucleophilic Aromatic Substitution (

) due to its para position relative to the pyridine nitrogen, yet sufficiently stable to survive mild Pd-catalyzed conditions.[1] -

C3-Amine: An electron-donating nucleophile positioned ortho to the chloride, enabling rapid annulation to form fused bicyclic systems (e.g., imidazo[4,5-c]pyridines).

This guide details the protocols for exploiting this orthogonality to synthesize high-value Imidazo[4,5-c]pyridine scaffolds and polysubstituted pyridines , common motifs in kinase inhibitors (e.g., PI3K, mTOR pathways).

Strategic Analysis: The Chemist’s Map

Success with this molecule requires respecting the hierarchy of reactivity.[1] The C5-Iodine bond is the weakest and most electron-accessible for oxidative addition by Pd(0), while the C4-Chlorine bond is activated for nucleophilic attack but sluggish toward Pd(0) unless specialized ligands are used.

Reactivity Hierarchy:

-

Pd(0) Oxidative Addition: C5-I

C4-Cl -

Nucleophilic Substitution (

): C4-Cl > C5-I (C4 is para to N; C5 is meta) -

Annulation Potential: C3-NH

+ C4-Cl

Visualizing the Pathway

Figure 1: Divergent synthetic pathways based on chemoselective activation.

Application 1: Synthesis of 1,6-Disubstituted Imidazo[4,5-c]pyridines

This protocol constructs the imidazo[4,5-c]pyridine core, a bioisostere of purine found in numerous antineoplastic agents. The strategy employs an

Protocol Overview

-

Step 1 (

): Displacement of C4-Cl with a primary amine ( -

Step 2 (Cyclization): Condensation with triethyl orthoformate.

-

Step 3 (Coupling): Suzuki-Miyaura coupling at C6-I (formerly C5).[1]

Detailed Methodology

Step 1: 4-Amino Substitution

-

Reagents: 4-Chloro-5-iodopyridin-3-amine (1.0 eq), Primary Amine (

, 1.2 eq), DIPEA (2.0 eq). -

Solvent: n-Butanol or DMA (Dimethylacetamide).[1]

-

Conditions: 120°C, sealed tube, 12-24 h.

-

Mechanism: The pyridine nitrogen activates the C4 position (

) for nucleophilic attack. The electron-donating C3-amine slightly deactivates the ring, necessitating elevated temperatures. -

Checkpoint: Monitor by LC-MS. The product (diamine) is more polar than the starting material.

Step 2: Imidazole Ring Closure

-

Reagents: Crude diamine from Step 1, Triethyl orthoformate (HC(OEt)

, excess/solvent) or Formic acid. -

Catalyst: Sulfamic acid (5 mol%) or p-TsOH (cat).[1]

-

Conditions: Reflux (100-140°C), 3-6 h.

-

Workup: Evaporate volatiles. Neutralize with sat. NaHCO

. Extract with EtOAc.[1][2] -

Result: Formation of the 6-iodo-1-substituted-1H-imidazo[4,5-c]pyridine .[1]

Step 3: Late-Stage Suzuki Coupling

-

Reagents: Imidazo-intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

(2.0 eq). -

Catalyst:

(5 mol%).[1] -

Conditions: 80°C, 4 h, Inert Atmosphere (

). -

Why this works: The iodine remains intact during steps 1 & 2.[1] Now, in the fused system, it serves as an excellent handle for attaching the "tail" of the drug molecule.

Data Summary Table: Optimization of Step 1

| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Notes |

| 1 | EtOH | 80 | 24 | 35 | Too slow; temp too low. | |

| 2 | DMA | 100 | 12 | 60 | Incomplete; some tar.[1] | |

| 3 | n-BuOH | DIPEA | 130 | 16 | 92 | Optimal. Clean conversion.[1] |

| 4 | NMP | DIPEA | 150 | 8 | 85 | Higher impurity profile.[1] |

Application 2: Chemoselective Sequential Couplings

For targets requiring a non-fused pyridine core (e.g., biphenyl-pyridines), one must exploit the kinetic difference between C-I and C-Cl.

Protocol: The "Iodine-First" Approach

Objective: Introduce a sensitive aryl group at C5 without disturbing the C4-Cl or C3-NH

-

Catalyst Selection: Use Pd(PPh

) -

Stoichiometry: Use exactly 1.0-1.1 equivalents of boronic acid to prevent "over-coupling" at the chloride (though C-Cl coupling is slow, excess reagent forces it).[1]

-

Base: Use weaker bases like

or

Experimental Procedure:

-

Charge flask with 4-chloro-5-iodopyridin-3-amine (1.0 eq),

(1.05 eq), and -

Add DME/Water (3:1) and degas for 10 min.

-

Add

(3 mol%).[1] -

Stir at 45-60°C for 4-6 hours.

-

Validation: 1H NMR will show the disappearance of the C5-H signal (if applicable) or shift in protons.[1] The C4-Cl remains intact (verify by MS isotopic pattern Cl-35/37).[1]

Critical Process Parameters (CPP) & Troubleshooting

-

Regiocontrol Failure (Step 3 coupling at Cl instead of I):

-

Sluggish

(Step 1):-

Cause: Electron-rich amine at C3 deactivates the ring.[1]

-

Solution: Use a polar aprotic solvent (DMA, NMP) or high-boiling alcohol (n-BuOH) to access temperatures >120°C. Microwave irradiation is highly effective here (150°C, 30 min).

-

-

Protodehalogenation (Loss of I):

References

-

Synthesis of Imidazo[4,5-c]pyridines

-

Selectivity in Halogenated Pyridines

-

Palladium Catalyzed Amidation/Cyclization

-

General Reactivity of 4-Halopyridines

Sources